3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine
Description
3-(1-Methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1-methylpyrazole moiety at position 3 and a thiazole-4-carbonyl group at position 1. The molecular formula is C₁₂H₁₄N₄O₂S, with a calculated molecular weight of 278.33 g/mol.
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16-6-11(5-15-16)10-3-2-4-17(7-10)13(18)12-8-19-9-14-12/h5-6,8-10H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICVIDZMMUQKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.
Coupling Reactions: The pyrazole and thiazole rings can be coupled to a piperidine ring through various coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the thiazole ring.
Substitution: Various substitution reactions can occur, especially on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a class of heterocyclic compounds that have been synthesized for their potential therapeutic effects. The presence of the pyrazole and thiazole moieties contributes to its biological activity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives containing pyrazole and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar frameworks display activity against various bacterial strains, suggesting that 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine could be evaluated for its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. These studies help predict binding affinities and modes of action, which are essential for drug design.
Insights from Docking Studies
Docking simulations have revealed that hydrophobic interactions play a significant role in the binding of pyrazole derivatives to their targets. This information is vital for optimizing the compound's structure to improve its efficacy and selectivity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine:
Case Study 1: Synthesis and Antimicrobial Evaluation
A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial activity using standard methods. The results indicated that certain derivatives exhibited promising antibacterial properties compared to established antibiotics .
Case Study 2: Antitumor Activity Assessment
In another study, derivatives structurally similar to the compound were evaluated for their antitumor effects on various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity: The thiazole-4-carbonyl group in the target compound distinguishes it from sulfonyl (e.g., ) or alkyl-substituted analogs (e.g., ). The ethylpyrazole substituent in increases lipophilicity (logP ~2.5, inferred) compared to the methyl group in the target compound, which could influence membrane permeability.
Positional Isomerism :
- The target compound’s 3-substituted pyrazole contrasts with the 4-substituted pyrazole in . Positional differences alter the spatial orientation of the aromatic ring, which may impact receptor binding selectivity.
Salt Forms and Solubility :
- The dihydrochloride salt in exhibits high aqueous solubility (>50 mg/mL), whereas the target compound’s neutral form may require formulation optimization for bioavailability.
Synthetic Accessibility :
- Compounds like and are commercially available as intermediates, suggesting the target compound could be synthesized via analogous coupling reactions (e.g., amide bond formation between piperidine and thiazole carbonyl precursors).
Research Findings and Limitations
- Biological Data Gap : The evidence lacks explicit activity data for the target compound. However, analogs like and are marketed as intermediates, implying utility in drug discovery pipelines.
- Physicochemical Predictions : Computational modeling (e.g., logP, pKa) would be necessary to compare the target compound’s solubility and permeability with its analogs.
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The chemical structure of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine can be described by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆F₃N₅O₂S |
| Molecular Weight | 387.38 g/mol |
| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine |
| PubChem CID | 40149212 |
Anticancer Activity
Research indicates that pyrazole derivatives, including those with thiazole moieties, exhibit significant anticancer properties. For instance, compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine have shown efficacy against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study reported that certain pyrazole derivatives increased caspase-3 activity by 33% to 57% at concentrations of 10 μM .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro evaluations have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-based compounds has been documented in several studies. These compounds inhibit the expression of pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activities of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways via caspase activation.
- Microtubule Destabilization : Similar compounds have been shown to interfere with microtubule assembly, which is crucial for cell division .
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and biofilm formation.
Study on Anticancer Properties
A recent study synthesized various pyrazole derivatives and evaluated their effects on different cancer cell lines. The results indicated that compounds with structural similarities to 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine exhibited strong antiproliferative activity .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial activity of pyrazole derivatives found that specific modifications in the chemical structure enhanced their effectiveness against resistant bacterial strains. The study highlighted the importance of substituent groups in achieving desired biological effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(1-methyl-1H-pyrazol-4-yl)-1-(1,3-thiazole-4-carbonyl)piperidine?
- Answer : The synthesis typically involves multi-step reactions starting with pyrazole and thiazole precursors. For example:
- Step 1 : Preparation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde via condensation reactions under reflux conditions (e.g., using literature methods like Vilsmeier-Haack formylation) .
- Step 2 : Coupling the pyrazole intermediate with a thiazole-carbonyl group using reagents such as EDCI/HOBt for amide bond formation .
- Step 3 : Purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and characterization by / NMR and HRMS .
Q. How is the compound characterized structurally, particularly its crystalline conformation?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SCXRD analysis of a related pyrazole-thiazole hybrid revealed:
- Planarity of the pyrazole ring (max. deviation: 0.002 Å) and dihedral angles between aromatic systems (e.g., 36.73° between pyrazole and chlorophenyl rings) .
- Stabilization via intramolecular hydrogen bonds (e.g., C17–H17B···N2 forming an S(6) motif) and intermolecular interactions (e.g., C14–H14A···F1) that influence crystal packing .
Q. What spectroscopic techniques are essential for verifying purity and functional groups?
- Answer :
- FT-IR : Confirms carbonyl (C=O, ~1670–1700 cm) and thiazole/pyrazole ring vibrations (C=N, ~1500–1600 cm) .
- NMR : NMR identifies methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). NMR resolves carbonyl carbons (δ 165–175 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Answer :
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for amide coupling .
- Response Variables : Yield, purity (HPLC), and enantiomeric excess (if applicable). Statistical software (e.g., Minitab) models interactions between factors .
- Case Study : A triazenylpyrazole synthesis achieved 88% yield by optimizing azide addition timing and trifluoroacetic acid stoichiometry via DoE .
Q. What computational strategies predict reactivity and binding modes of this compound in biological systems?
- Answer :
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with bacterial enzymes) using force fields like AMBER. For example, ICReDD integrates QM and MD to design reaction pathways .
- Docking Studies : AutoDock Vina evaluates binding affinity to targets like p38 kinase, correlating with antimicrobial activity .
Q. How can contradictions in biological activity data (e.g., resistance mechanisms) be resolved?
- Answer :
- Resistance Profiling : Test against azole-resistant microbial strains (e.g., Candida albicans) using broth microdilution assays (CLSI guidelines) .
- SAR Analysis : Modify substituents (e.g., halogenation at pyrazole C4) to enhance electronegativity and disrupt microbial membrane interactions .
- Metabolomics : LC-MS/MS tracks metabolic perturbations in pathogens exposed to the compound, identifying resistance-related pathways .
Q. What advanced separation techniques improve purification of this compound?
- Answer :
- Membrane Technologies : Nanofiltration (MWCO 300–500 Da) removes low-MW byproducts .
- HPLC-PDA : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) to separate diastereomers .
- Crystallization Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvents (e.g., ethyl acetate/hexane) for polymorph control .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
